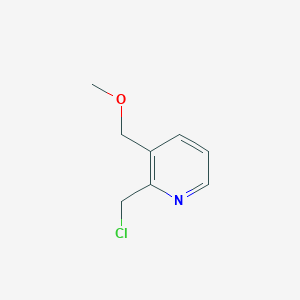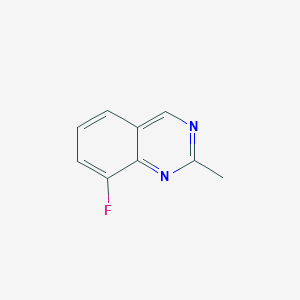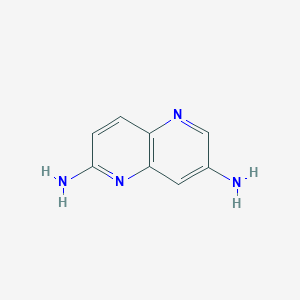
3,5-Dichloro-4-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-pyridinone is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are six-membered rings containing nitrogen and oxygen atoms, which are known for their versatile applications in medicinal chemistry, agriculture, and industry. The presence of chlorine atoms at the 3 and 5 positions of the pyridinone ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-pyridinone typically involves the chlorination of pyridinone derivatives. One common method is the direct chlorination of 4-pyridinone using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichloro-4-pyridinone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinone ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include substituted pyridinones, pyridine derivatives, and various heterocyclic compounds with potential biological activities.
Applications De Recherche Scientifique
3,5-Dichloro-4-pyridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridinone ring can participate in electron transfer processes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 3,4-Dichloro-5-pyridinone
- 2,5-Dichloro-4-pyridinone
- 3,5-Dichloro-2-pyridinone
Comparison: 3,5-Dichloro-4-pyridinone is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other dichloropyridinones, it exhibits distinct chemical properties and potential applications. For instance, the 3,5-dichloro substitution pattern may enhance its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C5H3Cl2NO |
|---|---|
Poids moléculaire |
163.99 g/mol |
Nom IUPAC |
3,5-dichloro-3H-pyridin-4-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H |
Clé InChI |
PBMSPXWTKREEHG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=C(C(=O)C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



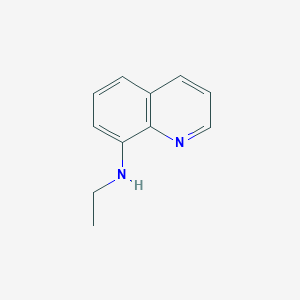
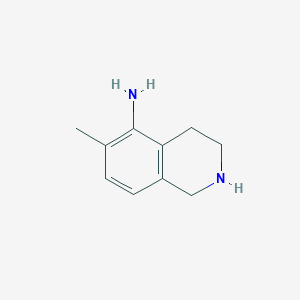
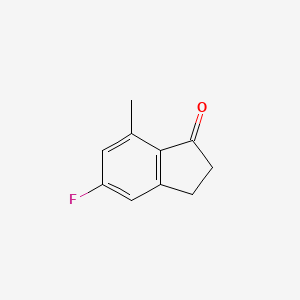

![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)
